Tert-butyl 3-amino-3-phenylpropanoate hydrochloride
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Overview
Description
Tert-butyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is a derivative of phenylalanine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of phenylalanine derivatives. One common method is the reaction of tert-butyl chloroformate with 3-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to minimize by-products and maximize yield, making the process cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Tert-butyl 3-amino-3-phenylpropanol.
Substitution: Various amides and esters.
Scientific Research Applications
Tert-butyl 3-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The ester and amino groups play crucial roles in these interactions, facilitating the formation of various products through enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-phenyl-L-alaninate hydrochloride: A similar compound with a different amino acid derivative.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another ester derivative with similar reactivity.
Tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride: A stereoisomer with distinct properties.
Uniqueness
Tert-butyl 3-amino-3-phenylpropanoate hydrochloride is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over chemical reactions is essential .
Properties
CAS No. |
422324-40-1 |
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Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H |
InChI Key |
CKVZVVCNNMPNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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